Cas no 1021218-99-4 (3-(2-methylphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine)

3-(2-methylphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 2-methylphenyl group and a piperazine moiety linked to a pyridine-3-sulfonyl group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its sulfonamide and piperazine functionalities. The compound’s rigid aromatic system and polar sulfonyl group may enhance binding affinity and selectivity in biological targets. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of multiple nitrogen heterocycles suggests potential solubility and bioavailability advantages for pharmaceutical applications.
3-(2-methylphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine structure
1021218-99-4 structure
Product Name:3-(2-methylphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine
CAS No:1021218-99-4
MF:C20H21N5O2S
MW:395.47804236412
CID:5976176
PubChem ID:25840326
Update Time:2025-11-01

3-(2-methylphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methylphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine
    • 3-(2-methylphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine
    • 3-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
    • AKOS024496523
    • F5089-1575
    • VU0634471-1
    • 1021218-99-4
    • Inchi: 1S/C20H21N5O2S/c1-16-5-2-3-7-18(16)19-8-9-20(23-22-19)24-11-13-25(14-12-24)28(26,27)17-6-4-10-21-15-17/h2-10,15H,11-14H2,1H3
    • InChI Key: ZSNGGLHVPQZHFS-UHFFFAOYSA-N
    • SMILES: S(C1C=NC=CC=1)(N1CCN(C2=CC=C(C3C=CC=CC=3C)N=N2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 395.14159610g/mol
  • Monoisotopic Mass: 395.14159610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 602
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 87.7Ų

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Additional information on 3-(2-methylphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine

Exploring the Potential of 3-(2-methylphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine (CAS No. 1021218-99-4) in Modern Research

In the realm of chemical research, 3-(2-methylphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine (CAS No. 1021218-99-4) has emerged as a compound of significant interest due to its unique structural properties and potential applications. This heterocyclic molecule combines a pyridazine core with a pyridine-3-sulfonyl moiety, linked via a piperazine ring. Such structural complexity makes it a promising candidate for various scientific investigations, particularly in the fields of medicinal chemistry and material science.

The compound's CAS No. 1021218-99-4 is often searched by researchers looking for its synthesis methods, physicochemical properties, and potential biological activities. Recent trends in AI-driven drug discovery have further amplified interest in this molecule, as computational models predict its interactions with specific protein targets. For instance, the pyridine-3-sulfonyl group is known to enhance binding affinity in enzyme inhibition studies, making it a hotspot for kinase research.

One of the most frequently asked questions about 3-(2-methylphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine revolves around its solubility and stability under physiological conditions. Studies suggest that the piperazin-1-yl linker improves water solubility, a critical factor for bioavailability in drug development. Additionally, the 2-methylphenyl substitution contributes to metabolic stability, addressing a common challenge in small-molecule therapeutics.

From an SEO perspective, long-tail keywords like "synthesis of CAS 1021218-99-4" or "biological activity of pyridine-3-sulfonyl derivatives" reflect user intent in academic and industrial circles. These queries align with growing demand for structure-activity relationship (SAR) data, which is essential for optimizing lead compounds. The compound's potential as a fluorescence probe due to its conjugated system is another trending topic, attracting attention from photochemistry researchers.

In material science, the pyridazine core of this compound offers intriguing possibilities for designing organic semiconductors. Its planar structure and electron-deficient nature make it suitable for n-type organic field-effect transistors (OFETs), a subject of intense research in flexible electronics. The pyridine-3-sulfonyl group further enhances charge transport properties, as evidenced by recent computational simulations shared in open-access journals.

Environmental considerations are also shaping research around CAS No. 1021218-99-4. Green chemistry approaches to its synthesis—using catalytic methods or biodegradable solvents—are gaining traction. This aligns with broader industry shifts toward sustainable practices, making such topics highly searchable among environmentally conscious researchers.

Patent analyses reveal increasing filings involving 3-(2-methylphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine derivatives, particularly in antiviral and anti-inflammatory applications. The molecule's modular structure allows for straightforward derivatization, enabling rapid exploration of chemical space—a key advantage in competitive pharmaceutical R&D landscapes.

For analytical chemists, the compound presents interesting challenges in chromatographic separation due to its polar sulfonyl group and aromatic systems. Method development papers addressing HPLC or LC-MS analysis of such compounds frequently cite 1021218-99-4 as a model analyte, contributing to its visibility in analytical chemistry literature.

The rise of open science platforms has led to increased sharing of spectral data (NMR, IR, MS) for 3-(2-methylphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine, creating valuable resources for verification and comparison. This transparency accelerates research while addressing reproducibility concerns—a hot topic in modern chemical sciences.

As research continues, the multifaceted nature of CAS No. 1021218-99-4 ensures its relevance across disciplines. From probing biological mechanisms to enabling next-generation materials, this compound exemplifies how targeted molecular design can address diverse scientific challenges in our increasingly interdisciplinary research landscape.

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